3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole
Description
Properties
CAS No. |
918871-88-2 |
|---|---|
Molecular Formula |
C10H6F5N |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H6F5N/c11-6-5(4-1-2-16-3-4)7(12)9(14)10(15)8(6)13/h1,16H,2-3H2 |
InChI Key |
YEPBHESERKIHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of pentafluorobenzene with a suitable pyrrole precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from bromopentafluorobenzene, which reacts with a pyrrole derivative to form the desired compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The pyrrole ring, particularly when substituted with pentafluorophenyl groups, has been identified as a promising scaffold in drug design. Compounds containing pyrrole structures exhibit a range of biological activities, including:
- Anticancer Activity : Pyrrole derivatives have been shown to possess anticancer properties against various types of cancer such as leukemia and lymphoma. For instance, modifications at the C3 position of the pyrrole ring can lead to enhanced activity against cancer cell lines .
- Antiviral Activity : Research indicates that certain pyrrole derivatives can inhibit HIV-1 reverse transcriptase, showcasing potential in the treatment of viral infections .
- Antidiabetic Effects : Some studies have highlighted the antihyperglycemic effects of pyrrole compounds, suggesting their utility in managing diabetes .
Case Study: Antiviral Activity
A study synthesized a series of pyrrole compounds with modifications aimed at enhancing their binding affinity to the HIV-1 gp41 binding site. The results indicated improved anti-HIV activity compared to unmodified derivatives, demonstrating the significance of structural modifications in enhancing biological efficacy .
Materials Science
Catalytic Applications
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole has been explored as a catalyst in various chemical reactions. Its unique electronic properties make it suitable for:
- Polymerization Processes : Pyrroles are utilized as catalysts for polymerization reactions due to their ability to stabilize reactive intermediates .
- Corrosion Inhibition : The compound has shown potential as a corrosion inhibitor in metal substrates, enhancing the longevity and durability of materials exposed to corrosive environments .
Photodynamic Therapy
Photophysical Properties
The incorporation of this compound into chlorin derivatives has been investigated for use in photodynamic therapy (PDT). Chlorins exhibit enhanced photophysical properties compared to traditional porphyrins, making them effective photosensitizers:
- Reactive Oxygen Species Production : Studies have demonstrated that chlorin derivatives can generate singlet oxygen upon light activation, which is crucial for PDT applications targeting malignant tissues .
- Quantum Yield Measurements : The quantum yield of photobleaching for chlorin derivatives containing pentafluorophenyl groups was measured, indicating their efficiency as photosensitizers in PDT .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor interactions, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The pentafluorophenyl group distinguishes this compound from non-fluorinated analogs. For instance:
- 2,5-Dimethyl-3-(2-N-substituted-1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles (e.g., compound 6a-c in ): These analogs feature a trifluoromethoxyphenyl group, which is less electron-withdrawing than pentafluorophenyl. The trifluoromethoxy group enhances lipophilicity but may reduce aromatic stabilization compared to perfluorinated systems .
- 2-Benzoyl-2,5-dihydro-1H-pyrrole derivatives (): Substitution with benzyl or indole groups alters steric and electronic profiles.
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Considerations
In contrast, compounds like (5-Phenylisoxazol-3-yl)methanol () or 2-fluoro-3'-(3-pyrrolinomethyl) benzophenone () feature less electronegative substituents, leading to reduced ring polarization and differing solubility profiles .
Biological Activity
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole is a fluorinated heterocyclic compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with an average molar mass of approximately 235.157 g/mol. The presence of five fluorine atoms significantly influences its reactivity and interactions with biological systems, enhancing binding affinities to various receptors compared to non-fluorinated analogs.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
- Anticancer Activity : Investigations into its effects on cancer cell lines indicate promising results in inhibiting cell proliferation.
- Reactivity with Biological Molecules : The compound's reactivity with proteins and nucleic acids has been explored, revealing insights into its mechanism of action.
Antimicrobial Activity
Several studies have examined the antimicrobial efficacy of this compound. For instance, its interaction with bacterial strains such as Staphylococcus aureus and Escherichia coli has shown that the compound can inhibit growth effectively.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
The mechanism appears to involve oxidative stress leading to cellular damage and subsequent cell death .
The biological activity of this compound is largely attributed to its ability to interact with cellular components. The fluorinated structure enhances lipophilicity, allowing for better membrane penetration and interaction with target biomolecules.
Interaction Studies
Research indicates that the compound can form stable complexes with proteins and nucleic acids. This interaction may alter the function of these biomolecules, leading to therapeutic effects. For example:
- Protein Binding : Increased binding affinity to certain enzymes may inhibit their activity.
- Nucleic Acid Interaction : The compound may intercalate into DNA, disrupting replication processes.
Case Studies
- Study on Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted its potential as a scaffold for new antibiotic drugs.
- Cancer Cell Line Evaluation : In vitro tests on MCF-7 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting a mechanism involving apoptosis through ROS generation .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole with high purity?
- Methodology : Utilize a multi-step synthesis approach, such as the Paal-Knorr pyrrole synthesis, modified with pentafluorophenyl substituents. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to enhance yield and selectivity. For example, evidence from similar pyrrole derivatives suggests using anhydrous conditions and inert atmospheres to prevent side reactions . Post-synthesis purification via column chromatography or recrystallization is critical, with purity confirmed by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques distinguish between regioisomers or structural analogs of this compound?
- Methodology : Combine -NMR, -NMR, and -NMR to resolve electronic environments of substituents. For instance, the pentafluorophenyl group exhibits distinct -NMR shifts (~-140 to -160 ppm for para-F) compared to other fluorinated analogs. Infrared (IR) spectroscopy can identify stretching frequencies of the pyrrole ring (e.g., C-N at ~1470 cm) and fluorine substituents. X-ray crystallography provides definitive structural confirmation .
Q. What are the key stability considerations for storing and handling this compound?
- Methodology : Store the compound under inert gas (argon or nitrogen) at -20°C to prevent oxidation or moisture absorption. Monitor degradation via periodic NMR analysis. Safety protocols for fluorinated compounds (e.g., avoiding skin contact) should align with lab regulations, as outlined in chemical hygiene plans .
Advanced Research Questions
Q. How can computational chemistry optimize the reaction pathway for synthesizing this compound?
- Methodology : Apply density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps. Quantum chemical calculations (e.g., using Gaussian or ORCA) can predict regioselectivity when introducing the pentafluorophenyl group. Couple this with experimental validation via kinetic studies to refine reaction conditions .
Q. What statistical design-of-experiments (DoE) approaches are suitable for minimizing variability in synthesis yields?
- Methodology : Use factorial designs (e.g., Box-Behnken or central composite designs) to test variables like temperature, reagent stoichiometry, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs. Evidence from chemical engineering highlights DoE’s role in reducing trial-and-error inefficiencies .
Q. How do electronic effects of the pentafluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Perform Hammett analysis or Fukui function calculations to quantify electron-withdrawing effects. Compare reactivity with non-fluorinated analogs in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Experimental kinetic data paired with computational insights can resolve contradictions in reported reaction rates .
Q. What advanced characterization techniques resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
- Methodology : Use differential scanning calorimetry (DSC) for precise melting point determination. Solubility studies in aprotic solvents (DMF, DMSO) should account for fluorophilic interactions. Cross-validate results with computational solubility parameters (Hansen solubility spheres) .
Q. How can mechanistic studies address contradictions in catalytic applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
